Unique Tankyrase-1 Biochemical Potency vs. 8-Amino Series Analogs
The target compound demonstrates sub-nanomolar tankyrase-1 biochemical inhibition (IC50 = 0.0973 nM) [1]. This is exceptionally high potency within the broader triazolopyridazine class. In contrast, the most potent inhibitor from the well-studied 6,8-disubstituted triazolo[4,3-b]pyridazin-8-amine series, compound 12, achieves a low nanomolar IC50 (exact value not specified but >1 nM) [2]. The >10-fold potency difference underscores that the 6-amino substitution with a 4-methoxyphenethyl side chain provides a dramatic boost in tankyrase affinity not seen in similarly studied derivatives [2].
| Evidence Dimension | Tankyrase-1 Biochemical IC50 |
|---|---|
| Target Compound Data | 0.0973 nM |
| Comparator Or Baseline | Compound 12 (6,8-disubstituted triazolo[4,3-b]pyridazin-8-amine): Low nanomolar (>1 nM) |
| Quantified Difference | >10-fold greater potency |
| Conditions | Tankyrase 1 biochemical assay (50 mM MOPS pH7.5, 100 mM NaCl, 2.5 mM MgCl2, 0.01% Tween-20) |
Why This Matters
For Wnt pathway research and anti-cancer programs, this >10-fold potency advantage translates to a superior chemical probe requiring significantly lower treatment concentrations to achieve complete tankyrase engagement.
- [1] BindingDB. BDBM50446537: N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. IC50 data. 2017. View Source
- [2] Liscio P, et al. Design, Synthesis, Crystallographic Studies... Tankyrase Inhibitors. J Med Chem. 2014; 57(7): 2815-2827. View Source
